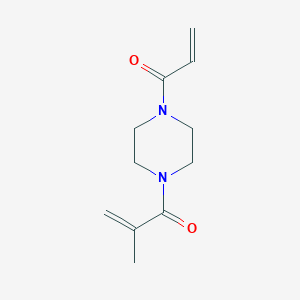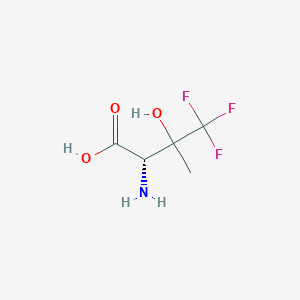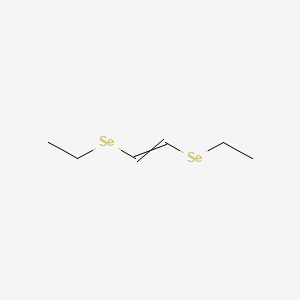![molecular formula C18H22O8 B14267267 [1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy- CAS No. 141082-07-7](/img/structure/B14267267.png)
[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- is a complex organic compound characterized by its biphenyl structure with multiple methoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- typically involves the methoxylation of biphenyl derivatives. One common method includes the use of methanol and a strong acid catalyst to introduce methoxy groups onto the biphenyl structure. The reaction conditions often require elevated temperatures and prolonged reaction times to ensure complete substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalytic systems can also enhance the efficiency of the methoxylation process, making it more suitable for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often resulting in the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups, altering the compound’s properties.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxylated biphenyls.
科学的研究の応用
Chemistry
In chemistry, [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of methoxy groups on biological activity. It may also serve as a model compound for understanding the interactions between biphenyl derivatives and biological systems.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its effects on various biological targets and pathways.
Industry
In the industrial sector, [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- can be used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
類似化合物との比較
Similar Compounds
- [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’-tetramethoxy-
- [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexahydroxy-
- [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexachloro-
Uniqueness
Compared to similar compounds, [1,1’-Biphenyl]-2,2’-diol, 4,4’,5,5’,6,6’-hexamethoxy- stands out due to its high degree of methoxylation. This unique feature imparts distinct chemical and physical properties, making it particularly useful in specific applications where other biphenyl derivatives may not be as effective.
特性
CAS番号 |
141082-07-7 |
|---|---|
分子式 |
C18H22O8 |
分子量 |
366.4 g/mol |
IUPAC名 |
2-(6-hydroxy-2,3,4-trimethoxyphenyl)-3,4,5-trimethoxyphenol |
InChI |
InChI=1S/C18H22O8/c1-21-11-7-9(19)13(17(25-5)15(11)23-3)14-10(20)8-12(22-2)16(24-4)18(14)26-6/h7-8,19-20H,1-6H3 |
InChIキー |
FBCARUOUUSZNTG-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C(=C1)O)C2=C(C(=C(C=C2O)OC)OC)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6,7,8-Trioxabicyclo[3.2.2]nonane](/img/structure/B14267191.png)
![3-[4-(Docosyloxy)phenyl]prop-2-enoic acid](/img/structure/B14267205.png)

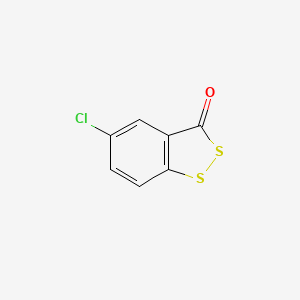

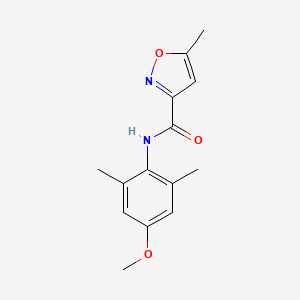
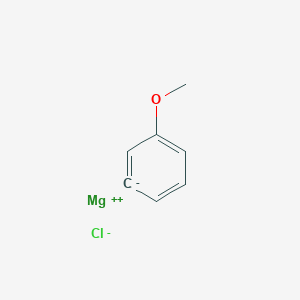
![2-{[(Heptadeca-2,4-diyn-1-yl)oxy]carbonyl}benzoate](/img/structure/B14267241.png)
